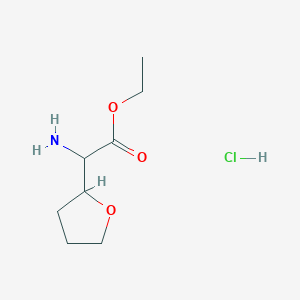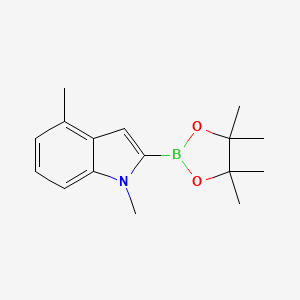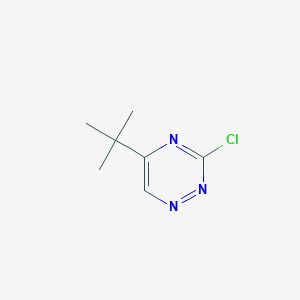
5-Acetyl-4-hydroxynicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-4-hydroxynicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound is characterized by the presence of an acetyl group at the 5-position and a hydroxyl group at the 4-position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-4-hydroxynicotinic acid typically involves the acetylation of 4-hydroxynicotinic acid. One common method is the reaction of 4-hydroxynicotinic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
5-Acetyl-4-hydroxynicotinic acid undergoes various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of 5-acetyl-4-ketonicotinic acid.
Reduction: Formation of 5-(1-hydroxyethyl)-4-hydroxynicotinic acid.
Substitution: Formation of 5-acetyl-4-halonicotinic acid derivatives.
科学的研究の応用
5-Acetyl-4-hydroxynicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Used in the production of pharmaceuticals and as an intermediate in organic synthesis
作用機序
The mechanism of action of 5-Acetyl-4-hydroxynicotinic acid involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes, depending on the context. The acetyl and hydroxyl groups play crucial roles in its binding affinity and specificity. The compound can modulate metabolic pathways by influencing the activity of key enzymes involved in these processes .
類似化合物との比較
Similar Compounds
4-Hydroxynicotinic acid: Lacks the acetyl group at the 5-position.
5-Hydroxynicotinic acid: Lacks the acetyl group and has the hydroxyl group at the 5-position instead of the 4-position.
6-Hydroxynicotinic acid: Has the hydroxyl group at the 6-position.
Uniqueness
5-Acetyl-4-hydroxynicotinic acid is unique due to the presence of both the acetyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets and makes it a valuable compound for various applications .
特性
分子式 |
C8H7NO4 |
|---|---|
分子量 |
181.15 g/mol |
IUPAC名 |
5-acetyl-4-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-4(10)5-2-9-3-6(7(5)11)8(12)13/h2-3H,1H3,(H,9,11)(H,12,13) |
InChIキー |
KMXYDCRIOXMNAH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CNC=C(C1=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Chloro-6-methyl-5H-pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14849562.png)


![3-[4-(2-Chloro-6-fluorobenzyloxy)phenyl]acrylic acid](/img/structure/B14849583.png)




![(2R)-3-(2,4-Dimethoxyphenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B14849613.png)
